Superior MDR-Reversal Activity: Calcein Accumulation Enhancement Outperforms Closest Pregnane Analog and Matches Verapamil
In a direct head-to-head comparison using MDR human ovarian cancer 2780AD cells, neridienone B (compound 5) at 2.5 µg/mL increased calcein accumulation to 154% of control, surpassing the closest structural analog, compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione), which achieved only 127% at the same concentration [1]. The positive control verapamil produced a maximum of 141% relative accumulation at 2.5 µg/mL [2]. At 0.25 µg/mL, neridienone B (109%) was comparable to compound 2 (116%), indicating a concentration-dependent differentiation. The assay employed the calcein-AM fluorescent probe, with triplicate determinations and relative quantification against vehicle control.
| Evidence Dimension | Calcein accumulation (% of control) as a measure of P-glycoprotein-mediated MDR reversal |
|---|---|
| Target Compound Data | 2.5 µg/mL: 154%; 25 µg/mL: 140%; 0.25 µg/mL: 109% |
| Comparator Or Baseline | Compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione): 2.5 µg/mL: 127%; 25 µg/mL: 138%; 0.25 µg/mL: 116%. Verapamil: 2.5 µg/mL: 141% (max) |
| Quantified Difference | At 2.5 µg/mL, neridienone B provides a 27 percentage-point higher calcein accumulation than compound 2 (154% vs. 127%) |
| Conditions | MDR human ovarian cancer 2780AD cells; calcein-AM assay; triplicate determinations; 0.25, 2.5, and 25 µg/mL test concentrations |
Why This Matters
For researchers studying MDR reversal or seeking to restore chemotherapeutic sensitivity, neridienone B offers a quantifiably stronger effect than its closest pregnane analog, reducing the risk of assay failure due to suboptimal compound selection.
- [1] Bai, L.; Wang, L.; Zhao, M.; Toki, A.; Hasegawa, T.; Ogura, H.; Kataoka, T.; Hirose, K.; Sakai, J.; Bai, J.; Ando, M. Bioactive Pregnanes from Nerium oleander. J. Nat. Prod. 2007, 70 (1), 14–18. Table 4. View Source
- [2] Bai, L.; Wang, L.; Zhao, M.; Toki, A.; Hasegawa, T.; Ogura, H.; Kataoka, T.; Hirose, K.; Sakai, J.; Bai, J.; Ando, M. Bioactive Pregnanes from Nerium oleander. J. Nat. Prod. 2007, 70 (1), 14–18. Table 5. View Source
